2-Nitro-5-(trifluoromethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of related compounds demonstrates the complexity and variety of methods available for producing nitroaniline derivatives. One study detailed the preparation of a monosubstituted benzene-1,2-diamine building block from commercially available amines and nitrobenzenes, highlighting the versatility of nitroaniline compounds in synthetic chemistry (Ciber et al., 2023). Another example is the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, showcasing the compound's relevance in pharmaceutical contexts (Yang Shijing, 2013).
Molecular Structure Analysis
Spectroscopic methods, including FT-IR, UV-Vis, and Raman spectroscopy, alongside theoretical calculations (HF and DFT), have been utilized to characterize the molecular structure of nitroaniline derivatives. These studies provide insights into the electronic properties and molecular geometry, essential for understanding the compound's reactivity and properties (Ümit Ceylan et al., 2016).
Chemical Reactions and Properties
Nitroaniline derivatives participate in various chemical reactions, demonstrating a wide range of applications. For instance, reactions of substituted nitroanilines have been explored for their potential in synthesizing electron transport materials, highlighting the compounds' utility in materials science (M. Matsui et al., 1993).
Scientific Research Applications
Synthesis of Other Chemicals :
- The study by Pastýříková et al. (2012) discusses the direct amination of Nitro(pentafluorosulfanyl)benzenes to yield compounds like 2-nitro-5-(pentafluorosulfanyl)aniline. These compounds serve as precursors for the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012).
- Yang Shijing (2013) synthesized 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, from 3,5-dinitro-1-trifluoromethylbenzene (Yang Shijing, 2013).
Catalytic Applications :
- Jagadeesh et al. (2015) describe the use of cobalt oxide-based nano-materials for the transfer hydrogenation of nitroarenes to anilines, which is significant for the synthesis of chemicals like dyes, pigments, pharmaceuticals, and agrochemicals (Jagadeesh et al., 2015).
Crystal and Molecular Structure Studies :
- Butcher et al. (1992) investigated the crystal and molecular structures of substituted paranitroanilines, including variants like 3-trifluoromethyl-2,4,6-trinitroaniline (Butcher et al., 1992).
Detection and Quantification in Biological Materials :
- Shormanov et al. (2016) focused on the detection of 4-nitro-3-(trifluoromethyl)-aniline in biological material, demonstrating the use of techniques like TLC, GC-MS, and electron spectrophotometry for its identification (Shormanov et al., 2016).
Vibrational Spectroscopic Investigation :
- Saravanan et al. (2014) conducted a vibrational spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, exploring its electronic properties using ab initio and DFT methods (Saravanan et al., 2014).
Environmental Applications :
- Mantha et al. (2001) used zerovalent iron (Fe0) for the reduction of nitrobenzene to aniline in synthetic wastewater, highlighting an approach for environmental pollution control (Mantha et al., 2001).
Safety and Hazards
2-Nitro-5-(trifluoromethyl)aniline may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . In case of exposure, immediate medical attention is required .
properties
IUPAC Name |
2-nitro-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-2-6(12(13)14)5(11)3-4/h1-3H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTLVHYEAAAKNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278848 | |
Record name | 2-nitro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(trifluoromethyl)aniline | |
CAS RN |
402-14-2 | |
Record name | 402-14-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-nitro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-nitrobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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